molecular formula C4H12ClNS B13563527 (2S)-2-aminobutane-1-thiolhydrochloride

(2S)-2-aminobutane-1-thiolhydrochloride

Cat. No.: B13563527
M. Wt: 141.66 g/mol
InChI Key: AKQKZYCNKADSSJ-WCCKRBBISA-N
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Description

(2S)-2-aminobutane-1-thiolhydrochloride is an organic compound with a unique structure that includes an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminobutane-1-thiolhydrochloride typically involves the reaction of (2S)-2-aminobutane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as purification and crystallization to obtain the final product in a pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for mixing, reaction control, and product isolation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminobutane-1-thiolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted amines.

Scientific Research Applications

(2S)-2-aminobutane-1-thiolhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-aminobutane-1-thiolhydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutane-1-thiol: The parent compound without the hydrochloride salt.

    Cysteamine: A similar compound with a thiol group and an amino group.

    2-mercaptoethanol: Another thiol-containing compound used in similar applications.

Uniqueness

(2S)-2-aminobutane-1-thiolhydrochloride is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner

Properties

Molecular Formula

C4H12ClNS

Molecular Weight

141.66 g/mol

IUPAC Name

(2S)-2-aminobutane-1-thiol;hydrochloride

InChI

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1

InChI Key

AKQKZYCNKADSSJ-WCCKRBBISA-N

Isomeric SMILES

CC[C@@H](CS)N.Cl

Canonical SMILES

CCC(CS)N.Cl

Origin of Product

United States

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